1,1-Diethoxyhex-2-ene

fragrance regulation IFRA compliance flavor-only designation

Flavor formulators requiring the characteristic 'leaf aldehyde' (trans-2-hexenal) note with extended shelf stability face rapid oxidation of free aldehyde. 1,1-Diethoxyhex-2-ene addresses this as a thermally stable acetal prodrug that hydrolyzes upon consumption. • Stable during thermal processing & long-term storage; releases active aldehyde in the food matrix • Recommended use levels: 5-50 ppm for green apple, fresh-cut grass, green pepper, celery, caraway profiles • IFRA-prohibited for fragrance; exclusively for flavor (non-fragrance) applications • Typical usage: 2.0-4.4 mg/kg in beverages, 5.5-14.5 mg/kg in confectionery, 6.0-17.0 mg/kg in bakery per EFSA

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 54306-00-2
Cat. No. B1581088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxyhex-2-ene
CAS54306-00-2
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCC=CC(OCC)OCC
InChIInChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3
InChIKeyWMQKYHTZGYIHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxyhex-2-ene (CAS 54306-00-2): Technical Baseline for Scientific Procurement


1,1-Diethoxyhex-2-ene (syn. trans-2-hexenal diethyl acetal, leaf aldehyde diethyl acetal) is an acyclic unsaturated acetal belonging to the organic class of acetals, formally the diethyl acetal of (E)-2-hexenal [1]. It is a colorless liquid with the molecular formula C₁₀H₂₀O₂ (MW 172.26 g/mol), a density of 0.843–0.849 g/mL at 25 °C, a refractive index (n20/D) of 1.418–1.426, and a boiling point of approximately 201.4 °C at 760 mmHg . The compound is listed as a flavoring substance by FEMA (No. 4047), JECFA (No. 1383), and the European Union (FL No. 06.031), and is evaluated as having no safety concern at current dietary intake levels [1].

Regulatory Scope

Flavor-only ingredient; IFRA prohibits fragrance use

Functional Role

Masked aldehyde – latent (E)-2-hexenal source for controlled release

Organoleptic Profile

Green apple, fresh-cut grass, green pepper, celery character

Why 1,1-Diethoxyhex-2-ene Cannot Be Interchanged with Other Aliphatic Acetals


Despite sharing the acetal functional group, 1,1-diethoxyhex-2-ene differs fundamentally from saturated homologs such as hexanal diethyl acetal (1,1-diethoxyhexane) and from the parent aldehyde trans-2-hexenal. The presence of the α,β-unsaturated double bond conjugated to the acetal carbon alters its chemical reactivity, hydrolytic stability, and olfactory character relative to saturated acetals [1]. Furthermore, regulatory boundaries are sharply drawn: this compound is prohibited from fragrance use under IFRA standards, while its saturated counterpart is permitted up to 2% in fragrance concentrates [2]. Odor character, substantivity, and physical processing parameters all diverge significantly, precluding direct drop-in replacement without reformulation and regulatory re-evaluation.

This Compound

1,1-Diethoxyhex-2-ene

Unsaturated acetal; IFRA prohibited in fragrance; green-fresh odor; ~1 h substantivity; higher boiling point.

vs.
Saturated Analog

Hexanal diethyl acetal

Saturated acetal; IFRA allowed up to 2% in fragrance; fermented-cognac odor; ~4 h substantivity; lower BP/density.

This Compound

Diethyl acetal (masked)

Stable during processing; hydrolyzes to release free aldehyde on demand; mild odor at typical use levels.

vs.
Parent Aldehyde

trans-2-Hexenal

Free aldehyde with ~17 ppb threshold; reactive and prone to oxidation; unsuitable for shelf-stable flavor delivery.

1,1-Diethoxyhex-2-ene: Quantitative Differentiation Evidence Against Closest Analogs


IFRA Regulatory Status: Fragrance Prohibition vs. Saturated Analog

1,1-Diethoxyhex-2-ene carries an explicit IFRA prohibition: 'This material is NOT to be used as a fragrance ingredient' . In contrast, its closest saturated structural analog, hexanal diethyl acetal (1,1-diethoxyhexane, CAS 3658-93-3), is permitted for fragrance use at levels up to 2.0000% in the fragrance concentrate under the IFRA Code of Practice [1]. This binary regulatory divide means that for any fragrance-containing application, these two acetals are not interchangeable from a compliance standpoint.

IFRA Regulatory Status
Head-to-head
Prohibited – NOT to be used as fragrance ingredient
Permitted up to 2.0000% in fragrance concentrate (hexanal diethyl acetal)
Determines procurement eligibility: flavor-only programs vs. fragrance-containing formulations.
IFRA Code of Practice, 49th Amendment; binary regulatory divide.
fragrance regulation IFRA compliance flavor-only designation

Substantivity/Longevity: Quantitative Difference in Odor Persistence

The odor substantivity of 1,1-diethoxyhex-2-ene is reported as 1 hour at 100.00% concentration [1]. Its saturated analog hexanal diethyl acetal exhibits a substantivity of 4 hours at 100.00%, a 4-fold longer persistence [2]. Conversely, the tenacity on blotter for 1,1-diethoxyhex-2-ene is reported as >8 hours in the Bedoukian Technical Data Sheet , indicating that the compound's release profile is highly matrix-dependent and differs from substantivity on skin.

Substantivity
Reported
1 hour(s) at 100.00% (this compound)
4 hour(s) at 100.00% (hexanal diethyl acetal)
4-fold shorter persistence may support rapid-onset green top-note applications.
Substantivity measured at 100% concentration; blotter tenacity reported >8 h, matrix dependent.
substantivity odor longevity flavor persistence

Odor Character Differentiation: Green Apple vs. Fermented Cognac Profile

1,1-Diethoxyhex-2-ene is characterized by a 'green, fruity, green apple' odor profile at 100.00% concentration [1], with additional descriptors of green pepper, spicy, celery, and caraway notes when evaluated at 10.00% in dipropylene glycol . In contrast, hexanal diethyl acetal exhibits a fundamentally different 'fermented, cognac, pear, floral, hyacinth, apple, fruity' profile [2]. While both are classified as 'fruity,' the target compound delivers a crisp green character associated with fresh-cut grass and green apple skin, whereas the saturated analog provides a fermented, wine-like note more suited to aged fruit and alcoholic beverage profiles.

Odor Character
Reported
Green, green apple, fruity (this compound)
Fermented, cognac, pear, floral (hexanal diethyl acetal)
Categorical shift from green-fresh to fermented-winey guides flavor target selection.
Evaluated at 100% and 10% in DPG; organoleptic databases.
odor profile flavor chemistry organoleptic differentiation

Physical Property Differences: Boiling Point and Density Impacting Processing and Formulation

The physical properties of 1,1-diethoxyhex-2-ene diverge measurably from those of hexanal diethyl acetal. The target compound has a boiling point of approximately 201.4 °C at 760 mmHg (191.8 °C estimated by NIST), a density of 0.843–0.849 g/mL at 25 °C, and a refractive index (n20/D) of 1.418–1.426 [1]. The saturated analog hexanal diethyl acetal boils at 189–195 °C at 760 mmHg, has a density of approximately 0.83 g/mL, and a refractive index of 1.406–1.410 . The higher boiling point of the unsaturated acetal (Δ ~6–12 °C) reflects stronger intermolecular interactions from the conjugated double bond and influences distillation parameters, headspace volatility, and thermal stability during processing.

Physical Properties
Head-to-head
BP Δ +6–12 °C; Density Δ +0.013–0.019 g/mL; n20/D Δ +0.008–0.020
Higher BP/density affect distillation, GC retention, and QC identity verification.
NIST estimated BP ~191.8 °C; Bedoukian TDS; compare with saturated analog 189–195 °C.
boiling point density refractive index formulation engineering

Masked Aldehyde Functionality: Controlled Release Relative to Free trans-2-Hexenal

As the diethyl acetal of trans-2-hexenal, 1,1-diethoxyhex-2-ene functions as a masked (latent) aldehyde. The free aldehyde trans-2-hexenal has a very low odor threshold of approximately 17 ppb and is chemically reactive, prone to oxidation and Schiff-base formation [1]. The acetal form is 'much milder' and 'easier to apply to experimental perfumes' because it does not release the free aldehyde until hydrolytic conditions are encountered . This delayed-release mechanism is a class-level property of acetals versus free aldehydes [2], but 1,1-diethoxyhex-2-ene specifically balances the lability of the α,β-unsaturated acetal (more readily hydrolyzed than saturated acetals) with sufficient stability for handling and storage. The recommended flavor use level of 5–50 ppm is substantially higher than what the free aldehyde's potency would allow, reflecting the attenuated odor impact.

Masked Aldehyde
Class-level
Delayed-release acetal vs. free trans-2-hexenal (odor threshold ~17 ppb)
Supports controlled-release aldehyde delivery in processed foods; use level ~300–3000× higher than free aldehyde threshold.
Class-level acetal behavior; α,β-unsaturated acetal more labile than saturated analogs.
pro-fragrance controlled release aldehyde masking flavor stability

1,1-Diethoxyhex-2-ene: Evidence-Based Application Scenarios for Scientific and Industrial Use


Green Apple and Fresh Vegetable Flavor Formulations (Flavor-Only, Non-Fragrance Use)

1,1-Diethoxyhex-2-ene is optimally deployed in flavor formulations targeting green apple, fresh-cut grass, green pepper, celery, and caraway profiles, at recommended use levels of 5–50 ppm . Its IFRA prohibition restricts it exclusively to flavor (non-fragrance) applications . The compound's 1-hour substantivity suits products where a bright, rapidly perceived green top-note is desired without lingering persistence, such as ready-to-drink beverages (typical usage 2.0–4.4 mg/kg), confectionery (5.5–14.5 mg/kg), and bakery products (6.0–17.0 mg/kg) as specified by EFSA exposure data [1].

Controlled-Release Aldehyde Source in Shelf-Stable Processed Foods

In processed food systems requiring the characteristic 'leaf aldehyde' (trans-2-hexenal) note but with extended shelf stability, 1,1-diethoxyhex-2-ene serves as a latent aldehyde source [2]. Unlike free trans-2-hexenal (odor threshold ~17 ppb, prone to oxidation), the acetal form remains stable during thermal processing and storage, releasing the active aldehyde only upon hydrolysis in the food matrix or during consumption . This property is particularly valuable in dry mixes, baked goods, and thermally processed products where free aldehyde would volatilize or degrade.

Analytical Reference Standard and Quality Control for Flavor Ingredient Verification

The well-defined physical constants of 1,1-diethoxyhex-2-ene — refractive index n20/D 1.418–1.426, density 0.843–0.849 g/mL at 25 °C, boiling point ~201.4 °C, and minimum purity specification of 97.0% (sum of isomers, ≥93.0% trans isomer) — make it suitable as a reference standard for GC-MS and GC-FID quantification of acetal flavoring substances in complex food matrices. Its distinct retention index relative to saturated acetals such as hexanal diethyl acetal (which elutes earlier due to lower boiling point) [3] enables unambiguous chromatographic resolution and quantification.

Application
Selection Property
Validation Focus
Green Apple & Fresh Vegetable Flavor (Flavor-Only)
IFRA-compliant flavor ingredient; green-apple/grassy profile
Reported flavor use level range; 1‑h substantivity; EFSA food-category context
Controlled-Release Aldehyde in Shelf-Stable Foods
Latent aldehyde (hydrolysis-triggered release)
Stability during thermal processing; release on matrix hydrolysis
Analytical Reference Standard (GC-MS/GC-FID)
Defined physical constants (n20/D, density, BP)
Distinct retention index vs. saturated acetals; identity verification
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